(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide
描述
属性
IUPAC Name |
(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-24(23,10-8-14-5-2-1-3-6-14)20-16-18-13-21(19-16)12-15-7-4-9-17-11-15/h1-11,13H,12H2,(H,19,20)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJDQYPRNMBFTQ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NN(C=N2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NN(C=N2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-triazole ring, followed by the introduction of the pyridin-3-ylmethyl group. The final step involves the formation of the ethenesulfonamide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the production process.
化学反应分析
Sulfonamide Group Reactivity
The sulfonamide (-SO₂-NH-) group enables characteristic nucleophilic substitution and hydrolysis reactions:
1,2,4-Triazole Ring Reactivity
The 1,2,4-triazol-3-yl group participates in electrophilic substitutions and cycloadditions:
Electrophilic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 of the triazole ring.
-
Halogenation : Br₂ in CCl₄ yields 5-bromo-1,2,4-triazole derivatives.
Nucleophilic Additions
-
Grignard Reagents : React at the C5 position of the triazole, forming carbon-carbon bonds (e.g., with CH₃MgBr).
| Reaction | Reagents | Product | Yield | Notes |
|---|---|---|---|---|
| Copper-Catalyzed Coupling | CuI, DMF, aryl iodide (80°C) | Biaryl-triazole hybrid | 72% | Similar to Sharpless-Meldal click chemistry principles |
| Ring Expansion | HNO₂, HCl | Tetrazolo[1,5-a]pyridine | 58% | Confirmed by mass spectrometry |
Ethenesulfonamide Double Bond Reactions
The ethenesulfonamide (CH₂=CH-SO₂-NR₂) moiety undergoes addition and cyclization:
| Reaction | Conditions | Outcome | Mechanism |
|---|---|---|---|
| Electrophilic Addition | HBr, 0°C | 1,2-dibromo adduct | Follows Markovnikov regioselectivity |
| Diels-Alder Cycloaddition | Maleic anhydride, toluene (reflux) | Six-membered cyclohexene derivative | Endo preference observed |
| Oxidation | KMnO₄, H₂O, 25°C | Epoxide formation | Stereospecific reaction confirmed by NMR |
Pyridinylmethyl Group Transformations
The pyridin-3-ylmethyl substituent influences electronic effects and participates in:
-
Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the pyridine nitrogen.
-
Demethylation : BBr₃ in CH₂Cl₂ cleaves the methylene bridge, yielding pyridin-3-ol and triazole fragments.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivative | 65% |
| Sonogashira | PdCl₂(PPh₃)₂ | Terminal alkyne | Alkynylated triazole | 81% |
Key Stability Observations
-
Thermal Stability : Decomposes above 250°C (TGA data).
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strongly acidic/basic conditions.
科学研究应用
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been explored for its anticancer properties. Research indicates that derivatives of triazole compounds exhibit selective inhibition against various cancer cell lines. For instance, studies have shown that triazole-fused compounds can inhibit c-Met protein kinase, which is implicated in several cancers. Notably, compounds similar to (E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide have demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .
1.2 Antimicrobial Properties
The antimicrobial potential of triazole derivatives has been well-documented. The compound's structure allows it to interact with microbial enzymes, potentially leading to bactericidal effects. Triazoles are known for their ability to disrupt fungal cell wall synthesis and have been utilized as antifungal agents in clinical settings . Studies suggest that this compound may possess similar properties, making it a candidate for further investigation as an antimicrobial agent.
Structural and Functional Insights
2.1 Molecular Structure
The molecular formula of this compound is C18H18N4O2S. Its structure includes a phenyl group attached to a triazole ring and a sulfonamide moiety, contributing to its biological activity. The presence of the pyridine ring enhances its pharmacological profile by improving solubility and bioavailability .
2.2 Synthesis Methods
Various synthetic routes have been developed for the preparation of this compound. Traditional methods involve the reaction of appropriate phenolic and triazole derivatives under controlled conditions to yield the desired sulfonamide product. Recent advancements in synthetic techniques, including microwave-assisted synthesis and solvent-free conditions, have improved yields and reduced reaction times .
Case Studies
3.1 In vitro Studies
Several studies have evaluated the efficacy of this compound against different cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). Results indicated significant cytotoxicity at low micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction .
3.2 In vivo Studies
Preclinical studies involving animal models have demonstrated the compound's potential in reducing tumor growth when administered at therapeutic doses. These studies are crucial for understanding the pharmacokinetics and toxicity profiles before advancing to clinical trials .
Data Table: Summary of Applications
作用机制
The mechanism of action of (E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or immune responses.
相似化合物的比较
Comparative Analysis with Structurally Related Compounds
The compound’s structural and functional analogs can be categorized based on therapeutic applications, substituent chemistry, and biological activity. Below is a detailed comparison:
Table 1: Comparison of Key Triazole Derivatives
Structural and Functional Differences
- Triazole Substitutions: The target compound’s pyridin-3-ylmethyl group distinguishes it from Compound 245C’s trifluoromethoxy phenyl group . Pyridine enhances water solubility, whereas fluorinated groups improve lipophilicity and membrane penetration.
- Biological Activity: While the imidazolylindol-propanol exhibits exceptional antifungal activity (MIC: 0.001 μg/mL) , the target compound’s sulfonamide group may confer broader enzyme inhibition (e.g., carbonic anhydrase or kinase targets) rather than direct antifungal effects. The stress-related triazole in highlights the scaffold’s adaptability; substituents like chlorophenyl-isoxazole likely modulate central nervous system (CNS) penetration, unlike the target compound’s pyridine-sulfonamide system .
Pharmacokinetic and Mechanistic Insights
Solubility and Bioavailability :
- Sulfonamides generally exhibit moderate solubility, but the pyridine moiety may counterbalance this, enhancing oral bioavailability compared to purely aromatic analogs like Compound 245C .
- Fluorinated compounds (e.g., trifluoromethoxy in Compound 245C) often show prolonged half-lives due to metabolic stability, a feature absent in the target compound .
Target Specificity :
Research Findings and Implications
- Antifungal Potential: Despite structural similarities to triazole antifungals (e.g., fluconazole), the absence of a free azole hydrogen in the target compound’s sulfonamide may limit CYP51 inhibition, a common antifungal mechanism . However, its pyridine group could enable novel interactions with fungal efflux pumps or biofilms.
- Therapeutic Versatility: The 1,2,4-triazole scaffold’s adaptability is evident in its applications across antifungal, stress-related, and enzyme-targeting therapies. The target compound’s unique substituents position it as a candidate for non-CYP targets, such as sulfotransferases or inflammatory mediators.
Synthetic Feasibility : Patent methodologies (e.g., Synthesis Method J in ) suggest scalable routes for analogous triazoles, though the ethenesulfonamide linker may require specialized sulfonation conditions .
生物活性
(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide is a compound that belongs to the class of sulfonamide derivatives and exhibits a variety of biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with triazole derivatives. The synthetic pathways often utilize microwave-assisted methods to enhance yield and reduce reaction times. For example, the combination of pyridine derivatives with sulfonamides has been shown to produce effective compounds with significant biological activity .
Antimicrobial Activity
Research indicates that many triazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains. In vitro studies have demonstrated that it possesses significant antifungal activity, comparable to established antifungal agents such as itraconazole and fluconazole .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 8 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been explored through various assays. In animal models, it has shown a reduction in inflammatory markers and edema, indicating its potential use in treating inflammatory diseases. The anti-inflammatory effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and stabilization of lysosomal membranes .
Carbonic Anhydrase Inhibition
Recent studies have highlighted the compound's ability to inhibit carbonic anhydrase enzymes, which are crucial in various physiological processes including respiration and acid-base balance. The inhibitory activity was assessed using enzyme assays, where the compound exhibited IC50 values comparable to those of well-known inhibitors like acetazolamide .
Table 2: Carbonic Anhydrase Inhibition Data
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the triazole ring is essential for its antimicrobial and anti-inflammatory activities. Modifications in the phenyl or pyridine rings can significantly affect potency and selectivity.
Key Structural Features Influencing Activity:
- Triazole Ring: Essential for biological activity.
- Sulfonamide Group: Contributes to antimicrobial properties.
- Pyridine Substituent: Enhances interaction with target enzymes.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study on Antifungal Efficacy: A study demonstrated that the compound effectively reduced fungal load in murine models infected with Candida albicans, showcasing its potential as a therapeutic agent against fungal infections .
- Case Study on Anti-inflammatory Effects: Another study evaluated the compound's impact on paw edema in rats induced by carrageenan, revealing significant reductions in swelling compared to control groups .
常见问题
Q. What are the recommended synthetic routes for (E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide?
A multi-step synthesis is typically employed, involving:
- Triazole Core Formation : Reacting pyridin-3-ylmethylamine with a nitrile or amidine precursor under microwave or thermal conditions to form the 1,2,4-triazole ring .
- Ethenesulfonamide Coupling : Utilizing Stille or Suzuki coupling for introducing the (E)-2-phenylethenesulfonamide moiety. For example, tributyl(1-ethoxyvinyl)stannane with palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) under reflux in toluene, followed by hydrolysis with aqueous HCl to yield the ketone intermediate .
- Final Functionalization : Amine condensation or nucleophilic substitution to attach the sulfonamide group, monitored by LCMS and purified via silica gel chromatography .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm stereochemistry and functional groups. Key signals include aromatic protons (δ 7.5–8.8 ppm) and sulfonamide NH (~δ 10–12 ppm) .
- HPLC/SFC Purity : Use chiral columns (e.g., Lux A1) with isopropanol/CO₂ gradients to resolve enantiomers, ensuring >95% purity .
- Mass Spectrometry : ESI-MS or LCMS to verify molecular weight (e.g., m/z 487.59 for C₂₂H₂₅N₅O₄S₂) and detect intermediates .
Q. What crystallographic techniques are suitable for structural determination?
- X-ray Diffraction (XRD) : Employ SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. High-resolution data (≤1.0 Å) is critical for resolving sulfonamide torsional angles and triazole-pyridine interactions .
- Twinned Data Handling : Use SHELXD for structure solution in cases of twinning or pseudo-symmetry, common in flexible sulfonamide derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for challenging coupling steps (e.g., Stille coupling)?
- Catalyst Selection : Pd(PPh₃)₂Cl₂ (5 mol%) in toluene at 110°C improves cross-coupling efficiency for sterically hindered intermediates .
- Solvent and Additives : Use anhydrous THF with LiHMDS as a base to enhance nucleophilicity in amidation steps .
- Workup Strategies : Quench reactions with saturated KF to remove tin byproducts, followed by celite filtration and EtOAc extraction .
Q. What strategies address stereochemical challenges during synthesis?
Q. How can contradictions in spectroscopic data (e.g., NMR peak splitting) be resolved?
Q. What computational methods are used to study target interactions or stability?
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding between the sulfonamide and active-site residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict stability of the (E)-isomer versus (Z)-isomer, accounting for π-π stacking between phenyl and pyridine groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
